Furan-2-ylmethyl-(4-methyl-benzyl)-amine
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Overview
Description
Furan-2-ylmethyl-(4-methyl-benzyl)-amine is a heterocyclic compound with the molecular formula C13H15NO and a molecular weight of 201.26 g/mol . It is characterized by the presence of a furan ring and a benzylamine moiety, making it a valuable building block in organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Furan-2-ylmethyl-(4-methyl-benzyl)-amine can be synthesized through various methods. One common approach involves the reaction of furan-2-carboxaldehyde with 4-methylbenzylamine in the presence of a reducing agent . The reaction is typically carried out under mild conditions, such as room temperature, and may require a catalyst to enhance the reaction rate .
Industrial Production Methods
Industrial production of furan-2-ylmethyl-(4-methylbenzyl)amine often involves the use of microwave-assisted synthesis. This method allows for efficient and rapid production of the compound with high yields . The use of microwave radiation helps to optimize reaction conditions, reducing the reaction time and energy consumption .
Chemical Reactions Analysis
Types of Reactions
Furan-2-ylmethyl-(4-methyl-benzyl)-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The furan ring and benzylamine moiety can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure high selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield furan-2-ylmethyl-(4-methylbenzyl)amine oxides, while reduction reactions can produce reduced amine derivatives .
Scientific Research Applications
Furan-2-ylmethyl-(4-methyl-benzyl)-amine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of furan-2-ylmethyl-(4-methylbenzyl
Properties
CAS No. |
436099-83-1 |
---|---|
Molecular Formula |
C15H17NO5 |
Molecular Weight |
291.30 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-1-(4-methylphenyl)methanamine;oxalic acid |
InChI |
InChI=1S/C13H15NO.C2H2O4/c1-11-4-6-12(7-5-11)9-14-10-13-3-2-8-15-13;3-1(4)2(5)6/h2-8,14H,9-10H2,1H3;(H,3,4)(H,5,6) |
InChI Key |
DGBPBBUDVCFXOU-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CNCC2=CC=CO2 |
Canonical SMILES |
CC1=CC=C(C=C1)CNCC2=CC=CO2.C(=O)(C(=O)O)O |
solubility |
>43.7 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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